molecular formula C22H20N4O3 B3738382 N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide CAS No. 5752-36-3

N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide

Cat. No.: B3738382
CAS No.: 5752-36-3
M. Wt: 388.4 g/mol
InChI Key: ZFCFCRZHNQQTHS-UHFFFAOYSA-N
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Description

N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide is a chemical compound with a complex structure that includes benzotriazole and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenylamine with benzotriazole under specific conditions to form an intermediate, which is then reacted with 2-methoxybenzoyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an aqueous or organic solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced benzotriazole derivatives.

    Substitution: Various substituted benzotriazole and benzamide derivatives.

Scientific Research Applications

N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and functional properties.

Mechanism of Action

The mechanism of action of N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, making it useful in coordination chemistry. The benzamide part of the molecule can interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-Methoxyphenyl)benzamide: Used in the synthesis of various pharmaceuticals.

    N-(4-Ethoxyphenyl)-2-azetidinone: Explored for its antimicrobial activity.

Uniqueness

N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide is unique due to the combination of benzotriazole and benzamide moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-3-29-17-11-9-16(10-12-17)26-24-19-13-8-15(14-20(19)25-26)23-22(27)18-6-4-5-7-21(18)28-2/h4-14H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCFCRZHNQQTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362200
Record name N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5752-36-3
Record name N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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